1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime
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Overview
Description
1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound that features a piperazine ring, a phenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Introduction of the phenyl group: The piperazine ring is then reacted with benzyl chloride to introduce the phenyl group.
Formation of the oxime: The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride and 4-chlorobenzaldehyde to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxime group can form covalent bonds with enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-(4-methylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime: Similar structure but with a methyl group instead of a phenyl group.
1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-bromobenzyl)oxime: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl and piperazine rings, along with the oxime group, allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-1-phenyl-2-(4-phenylpiperazin-1-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-23-13-11-21(12-14-23)20-30-27-25(22-7-3-1-4-8-22)19-28-15-17-29(18-16-28)24-9-5-2-6-10-24/h1-14H,15-20H2/b27-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKMXINBGZUFEM-IMVLJIQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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